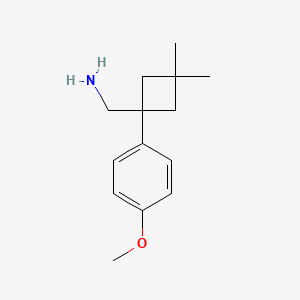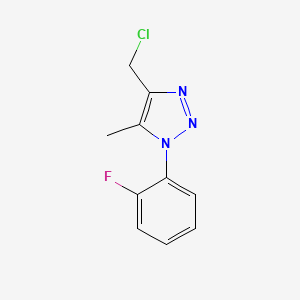
4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole, also known as CMFMT, is a triazole-based small molecule that has been recently studied for its potential applications in scientific research. It is a synthetic compound with a molecular weight of 269.6 g/mol, a melting point of 160-162 °C, and a boiling point of 472.3 °C at 760 mmHg. It is a yellow-orange crystalline solid that is soluble in common organic solvents, including chloroform, ethanol, and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. In addition, it has been used as a substrate for the enzyme monoamine oxidase, which is involved in the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Furthermore, 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the regulation of neurotransmission and metabolism. Specifically, it has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase, as well as the activity of cytochrome P450. In addition, it has been shown to inhibit the activity of certain ion channels, including the voltage-gated potassium channel and the voltage-gated calcium channel.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole are not well understood. However, it has been shown to inhibit the activity of certain enzymes involved in neurotransmission and metabolism, as well as certain ion channels. In addition, it has been shown to have an anti-inflammatory effect in animal models, as well as a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole in laboratory experiments include its solubility in common organic solvents, its low cost, and its relatively low toxicity. In addition, it has been shown to be a useful substrate for certain enzymes involved in neurotransmission and metabolism. However, it has certain limitations, including its limited availability and its lack of specificity for certain enzymes.
Zukünftige Richtungen
There are many potential future directions for the study of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development and other areas of biomedical research. In addition, further research into the synthesis of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole and its potential use as a substrate for other enzymes could lead to new and improved applications. Finally, further studies into the safety and toxicity of 4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole could lead to its potential use in clinical applications.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(2-fluorophenyl)-5-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-9(6-11)13-14-15(7)10-5-3-2-4-8(10)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZRNZFLZBNKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1466206.png)
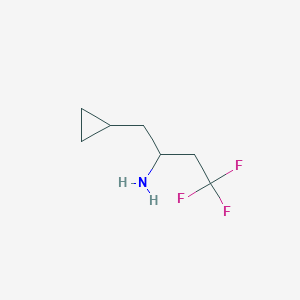
![[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1466209.png)
amine](/img/structure/B1466212.png)
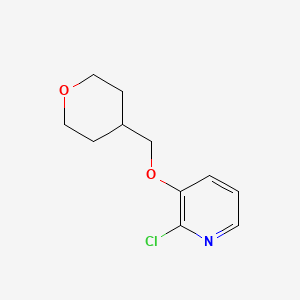
![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)

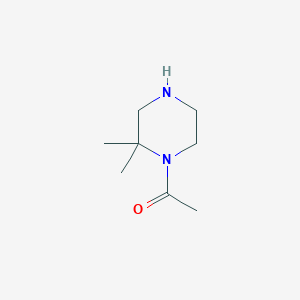
![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)
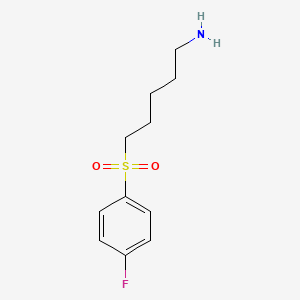
![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)
